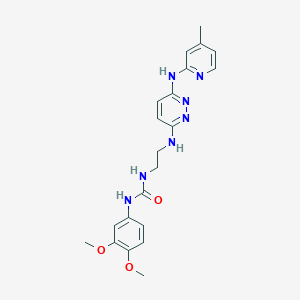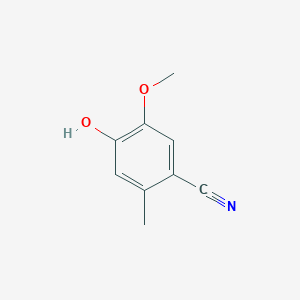
tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate: is a synthetic organic compound with the molecular formula C16H20N2O5 It features a tert-butyl carbamate group attached to an oxazolidinone ring, which is further substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the oxazolidinone intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohol derivatives.
Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid can facilitate substitution reactions.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Amino alcohol derivatives.
Substitution Products: Various carbamate derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The oxazolidinone ring is a common motif in many pharmaceutical agents, and modifications of this structure can lead to new drug candidates.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
作用機序
The mechanism of action of tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate involves its interaction with biological molecules through the formation of stable carbamate bonds. These interactions can inhibit or modify the activity of enzymes and proteins, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the structure of the derivatives used.
類似化合物との比較
Similar Compounds
- tert-Butyl (2-(2,4-dioxo-5-methyl-oxazolidin-3-yl)ethyl)carbamate
- tert-Butyl (2-(2,4-dioxo-5-ethyl-oxazolidin-3-yl)ethyl)carbamate
- tert-Butyl (2-(2,4-dioxo-5-isopropyl-oxazolidin-3-yl)ethyl)carbamate
Uniqueness
tert-Butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
tert-butyl N-[2-(2,4-dioxo-5-phenyl-1,3-oxazolidin-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-14(20)17-9-10-18-13(19)12(22-15(18)21)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOHSXWQPJCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C(OC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)

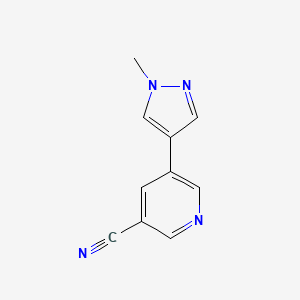
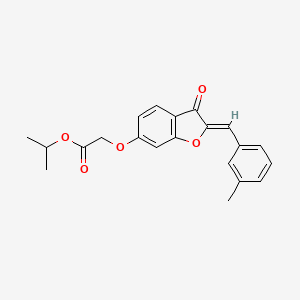
![3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2498839.png)
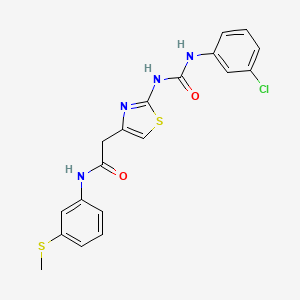
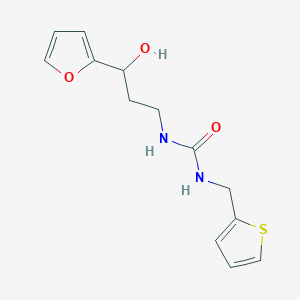
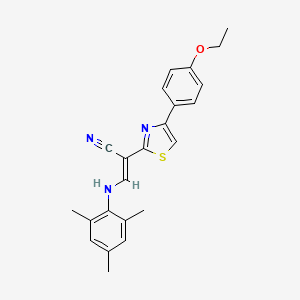

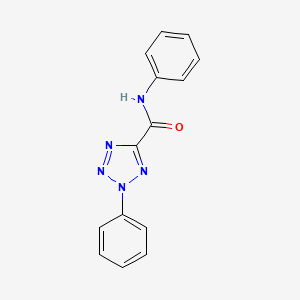
![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)

